molecular formula C24H20N4O B299382 2-methyl-N,4-diphenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide

2-methyl-N,4-diphenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide

Cat. No. B299382
M. Wt: 380.4 g/mol
InChI Key: UPEVFCGKJSUQBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-N,4-diphenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide, also known as MDPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. MDPC is a heterocyclic compound that contains both nitrogen and carbon atoms in its structure. It has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.

Scientific Research Applications

2-methyl-N,4-diphenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide has been found to have potential applications in various areas of scientific research. It has been studied for its anticancer, antiviral, and antimicrobial properties. 2-methyl-N,4-diphenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide has been found to inhibit the growth of cancer cells and reduce tumor size in animal models. It has also been found to inhibit the replication of viruses such as HIV and hepatitis C virus. 2-methyl-N,4-diphenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide has shown promising results in inhibiting the growth of bacteria such as Staphylococcus aureus and Escherichia coli.

Mechanism of Action

The mechanism of action of 2-methyl-N,4-diphenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide is not fully understood, but it has been suggested that it acts by inhibiting certain enzymes and proteins involved in the growth and replication of cancer cells, viruses, and bacteria. 2-methyl-N,4-diphenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been found to inhibit the activity of protease enzymes involved in the replication of viruses.
Biochemical and Physiological Effects:
2-methyl-N,4-diphenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide has been found to have both biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. 2-methyl-N,4-diphenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide has also been found to reduce inflammation and oxidative stress in animal models. It has been found to have a low toxicity profile, making it a potential candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

2-methyl-N,4-diphenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide has several advantages for lab experiments. It has a high purity and stability, making it easy to handle and store. It has a low toxicity profile, making it safe for use in animal models. However, there are also limitations to using 2-methyl-N,4-diphenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide in lab experiments. Its mechanism of action is not fully understood, making it difficult to design experiments to study its effects. It is also expensive to synthesize, making it difficult to scale up for large-scale experiments.

Future Directions

There are several future directions for research on 2-methyl-N,4-diphenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide. Further studies are needed to understand its mechanism of action and to identify its molecular targets. Studies are also needed to optimize the synthesis method to increase the yield and purity of 2-methyl-N,4-diphenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide. 2-methyl-N,4-diphenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide could be further developed as a therapeutic agent for the treatment of cancer, viral infections, and bacterial infections. Additionally, studies could be conducted to investigate the potential use of 2-methyl-N,4-diphenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide as a diagnostic tool for the early detection of cancer and viral infections.

Synthesis Methods

The synthesis of 2-methyl-N,4-diphenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide has been achieved using different methods, including the reaction of 2-aminobenzimidazole with ethyl acetoacetate, followed by cyclization with diphenylacetonitrile. Another method involves the reaction of 2-aminobenzimidazole with diphenylacetonitrile, followed by cyclization with ethyl acetoacetate. The synthesis of 2-methyl-N,4-diphenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide has also been achieved using a one-pot reaction of 2-aminobenzimidazole, diphenylacetonitrile, and ethyl acetoacetate. These methods have been optimized to increase the yield and purity of 2-methyl-N,4-diphenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide.

properties

Product Name

2-methyl-N,4-diphenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide

Molecular Formula

C24H20N4O

Molecular Weight

380.4 g/mol

IUPAC Name

2-methyl-N,4-diphenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide

InChI

InChI=1S/C24H20N4O/c1-16-21(23(29)26-18-12-6-3-7-13-18)22(17-10-4-2-5-11-17)28-20-15-9-8-14-19(20)27-24(28)25-16/h2-15,22H,1H3,(H,25,27)(H,26,29)

InChI Key

UPEVFCGKJSUQBR-UHFFFAOYSA-N

SMILES

CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5

Canonical SMILES

CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5

Origin of Product

United States

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